![molecular formula C17H11KN2O6S2 B12443894 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KYA1797K is a novel small molecule known for its ability to destabilize β-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. This compound has shown promise in various scientific research applications, particularly in the fields of nephrology and oncology .
化学反应分析
KYA1797K undergoes several types of chemical reactions, primarily focusing on the destabilization of β-catenin and RAS proteins. The compound binds directly to the RGS domain of Axin, enhancing the β-catenin destruction complex, which activates GSK3β and results in the degradation of β-catenin and RAS . Common reagents used in these reactions include Axin and GSK3β, and the major products formed are degraded β-catenin and RAS proteins.
科学研究应用
KYA1797K has a wide range of scientific research applications:
作用机制
KYA1797K exerts its effects by binding directly to the RGS domain of Axin, which enhances the β-catenin destruction complex. This activation leads to the phosphorylation and subsequent degradation of β-catenin and RAS proteins. The molecular targets involved include Axin, GSK3β, and β-catenin .
相似化合物的比较
KYA1797K is often compared to ICG-001, another β-catenin inhibitor. While ICG-001 inhibits the β-catenin pathway by blocking the binding of β-catenin and cAMP response element-binding protein (CREB)-binding protein (CBP), KYA1797K destabilizes β-catenin by activating the Axin-GSK3β complex . This unique mechanism makes KYA1797K more effective in certain applications, such as protecting against kidney aging and inhibiting cancer cell growth .
Similar Compounds
ICG-001: Inhibits β-catenin by blocking its binding to CBP.
PKC412 (Midosaturin): Used for comparison in leukemia studies.
KYA1797K stands out due to its dual action on both β-catenin and RAS, making it a versatile tool in scientific research.
属性
分子式 |
C17H11KN2O6S2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
potassium;3-[5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1 |
InChI 键 |
PHUNRLYHXGMOLG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


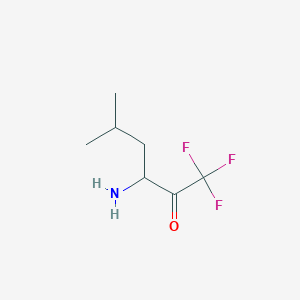
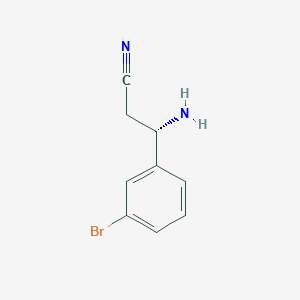
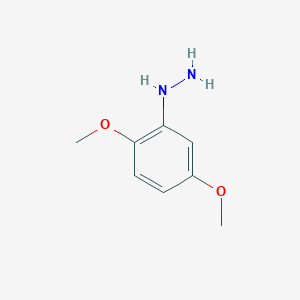
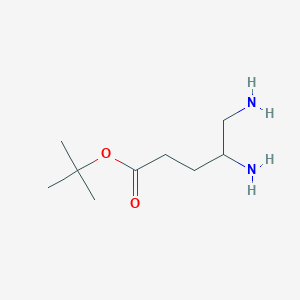
![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)

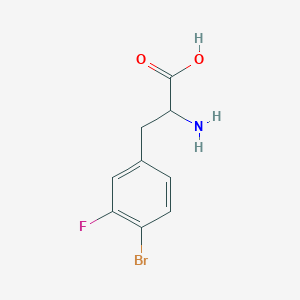
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
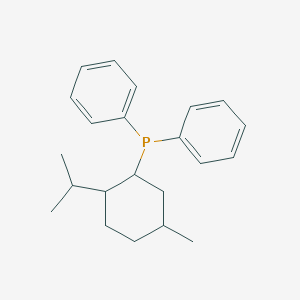
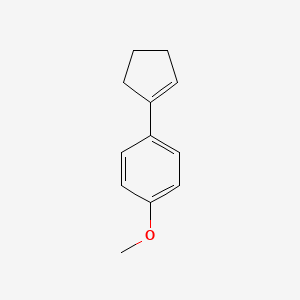
![Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B12443880.png)
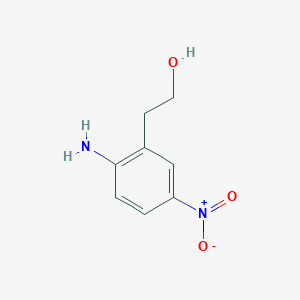
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
